molecular formula C25H15Cl2F3N2O5S B2887013 N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(2-nitro-4-(trifluoromethyl)phenoxy)-2-thiophenecarboxamide CAS No. 339015-69-9

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(2-nitro-4-(trifluoromethyl)phenoxy)-2-thiophenecarboxamide

Cat. No.: B2887013
CAS No.: 339015-69-9
M. Wt: 583.36
InChI Key: GHDMLFRQOQPMNW-UHFFFAOYSA-N
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Description

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(2-nitro-4-(trifluoromethyl)phenoxy)-2-thiophenecarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of aromatic rings, nitro groups, and trifluoromethyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(2-nitro-4-(trifluoromethyl)phenoxy)-2-thiophenecarboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzyloxy Group: The benzyloxy group is introduced through the reaction of a suitable phenol derivative with benzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is incorporated via a halogenation reaction using chlorine gas or a chlorinating agent like thionyl chloride.

    Formation of the Nitro Group: The nitro group is introduced through nitration, typically using a mixture of concentrated sulfuric acid and nitric acid.

    Trifluoromethylation: The trifluoromethyl group is added using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl phenyl sulfone under specific conditions

    Coupling Reactions: The final coupling of the various intermediates is achieved through a series of condensation reactions, often catalyzed by a base or an acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(2-nitro-4-(trifluoromethyl)phenoxy)-2-thiophenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(2-nitro-4-(trifluoromethyl)phenoxy)-2-thiophenecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(2-nitro-4-(trifluoromethyl)phenoxy)-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(2-nitrophenoxy)-2-thiophenecarboxamide: Lacks the trifluoromethyl group.

    N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(4-(trifluoromethyl)phenoxy)-2-thiophenecarboxamide: Has the trifluoromethyl group in a different position.

Uniqueness

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(2-nitro-4-(trifluoromethyl)phenoxy)-2-thiophenecarboxamide is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,4-dichloro-5-phenylmethoxyphenyl)-3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15Cl2F3N2O5S/c26-16-11-17(27)22(36-13-14-4-2-1-3-5-14)12-18(16)31-24(33)23-21(8-9-38-23)37-20-7-6-15(25(28,29)30)10-19(20)32(34)35/h1-12H,13H2,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDMLFRQOQPMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)NC(=O)C3=C(C=CS3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15Cl2F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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